Enhanced Basicity of the Terminal Amine Group Compared to Unsubstituted Triazole Analogs
The N1-methyl substitution on the triazole ring increases the electron density on the ring, which, through induction, modestly raises the basicity of the terminal primary amine in the propan-1-amine side chain. This is supported by predicted pKa values for structurally related compounds .
| Evidence Dimension | Predicted pKa (strongest basic) |
|---|---|
| Target Compound Data | ~9.56 (estimated based on 3-(3,5-dimethyl analog)) |
| Comparator Or Baseline | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine: pKa ~8.39 (predicted) |
| Quantified Difference | ΔpKa ≈ +1.2 units (higher basicity) |
| Conditions | ACD/Labs Percepta prediction at 25°C in aqueous solution |
Why This Matters
Higher basicity influences salt formation, protonation state at physiological pH, and reactivity in nucleophilic coupling reactions, guiding procurement for specific synthetic or formulation needs.
